6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione
Overview
Description
Azamitosene is a DNA cleaving agent exhibiting G and A base specificity. Azamitosene may exhibit a growth inhibitory effect on human gastric cancer cells.
Scientific Research Applications
Antitumor Agent Development
The compound, as part of the pyrrolo[1,2-a]benzimidazole (PBI) ring system, has been extensively studied for its potential as an antitumor agent. Research suggests that these derivatives are effective DNA cross-linkers, mimicking the mechanism of mitomycin antitumor agents. They show a particular ability for DNA strand cleavage through reductive alkylation, generating reactive oxygen radicals, which is crucial in combating various human ovarian and colon cancer cell lines (Islam, Skibo, Dorr, & Alberts, 1991). Additionally, variations of this compound exhibit unique cytotoxic properties, making them promising candidates for cancer therapeutics (Boruah & Skibo, 1994).
DNA Cleavage Specificity
The compound's derivatives are noted for their ability to cleave DNA specifically at G + A bases under reducing conditions. This specificity is significant as it offers a targeted approach to DNA interaction, which is vital in designing cancer treatments. This base-specific cleavage also highlights its unique spectrum of cytotoxicity against various cancer types, presenting a potential avenue for tailored cancer therapies (Skibo & Schulz, 1993).
Comparative Studies with Other Antitumor Agents
Comparative studies have been conducted to understand the role of the pyrrolo ring and the benzimidazole ring in these compounds. These studies help in deciphering the molecular basis of their antitumor activity and DNA interaction capabilities. For instance, the 6-aziridinyl derivative has been found to be more potent in DNA cleavage and antitumor activities than its 7-aziridinyl counterpart (Skibo, Islam, Heileman, & Schulz, 1994).
Cytotoxicity Evaluation in Cancer and Normal Cells
The cytotoxicity of derivatives of this compound has been evaluated in various human cancer cell lines, including breast cancer, comparing their effects with normal cell lines. This research is essential to assess the safety and specificity of these compounds as potential cancer treatments (Bonham, O'Donovan, Carty, & Aldabbagh, 2011).
Influence on Topoisomerase II Inhibition
The role of these compounds in inhibiting topoisomerase II, a key enzyme in DNA replication, has been explored. This enzyme inhibition is critical in the development of chemotherapeutic agents. The studies have shown how different substituents in the compound's structure can affect its ability to intercalate into DNA and subsequently influence its cytotoxic and topoisomerase II inhibitory activities (Zhou & Skibo, 1996).
Properties
CAS No. |
135513-52-9 |
---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-(aziridin-1-yl)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione |
InChI |
InChI=1S/C13H13N3O2/c1-7-10(15-5-6-15)13(18)9-11(12(7)17)16-4-2-3-8(16)14-9/h2-6H2,1H3 |
InChI Key |
JMPIKAIHZHQTPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CCCC3=N2)N4CC4 |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CCCC3=N2)N4CC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azamitosene |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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